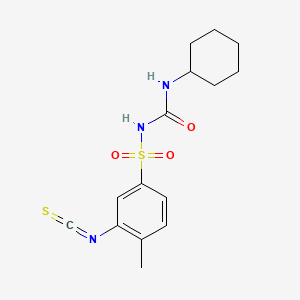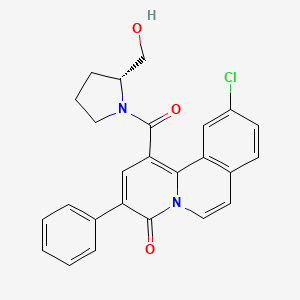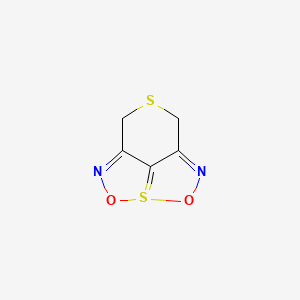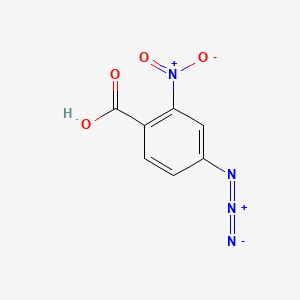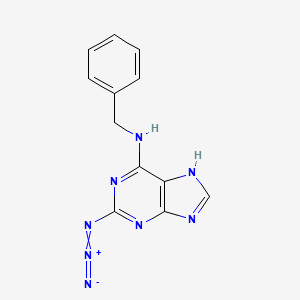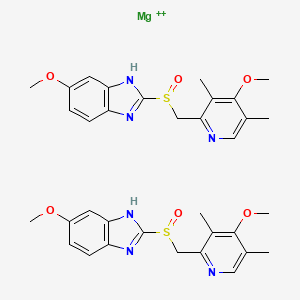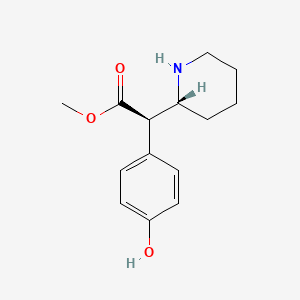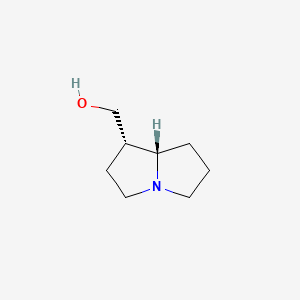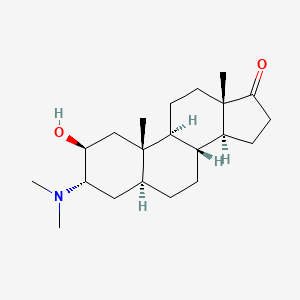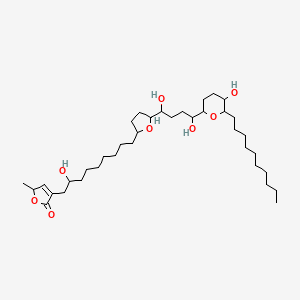![molecular formula C19H18N4O2S B1230050 N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide is an aminoquinoline.
Aplicaciones Científicas De Investigación
Gastroprotective Properties
Ebrotidine, a compound with a structure similar to the one requested, exhibits significant gastroprotective properties. It combines H2-receptor antagonistic activity with cytoprotective capabilities, enhancing the physicochemical characteristics of the gastric mucus gel. This drug enhances the synthesis and secretion of mucins and phospholipids, promoting mucosal repair and integrity. Its unique ability to improve ulcer healing and protect gastric epithelial integrity makes it a promising candidate for treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Corrosion Inhibition
Quinoline derivatives, including those with structures akin to the queried compound, are recognized for their effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. Their high electron density and ability to adsorb onto surfaces make them valuable in anticorrosive material research (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial Activity
Ebrotidine not only has gastroprotective and ulcer-healing properties but also exhibits potent anti-Helicobacter pylori activity. It enhances the efficacy of antimicrobial agents used for H. pylori eradication and shows a significant inhibitory effect on H. pylori urease activity. These properties suggest its potential as a comprehensive treatment option for gastric diseases caused by H. pylori infection (Slomiany, Piotrowski, & Slomiany, 1997).
Therapeutic Potential in Cancer
Isoquinoline derivatives, which share a structural motif with the queried compound, have shown a range of biological activities, including potential anti-cancer properties. These compounds and their synthetic derivatives have been explored for their antimicrobial, anti-inflammatory, and notably, antitumor activities, highlighting the versatility of quinoline-based compounds in therapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Propiedades
Fórmula molecular |
C19H18N4O2S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N4O2S/c1-14-6-5-7-15-12-16(13-20)19(23-18(14)15)21-10-11-22-26(24,25)17-8-3-2-4-9-17/h2-9,12,22H,10-11H2,1H3,(H,21,23) |
Clave InChI |
BOFYXBMYLMYWOV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNS(=O)(=O)C3=CC=CC=C3)C#N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNS(=O)(=O)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




